molecular formula C10H21NO2 B1395422 3-[2-(2-Methoxyethoxy)ethyl]piperidine CAS No. 1220024-83-8

3-[2-(2-Methoxyethoxy)ethyl]piperidine

Cat. No.: B1395422
CAS No.: 1220024-83-8
M. Wt: 187.28 g/mol
InChI Key: YMXUHALVRIRJBC-UHFFFAOYSA-N
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Description

3-[2-(2-Methoxyethoxy)ethyl]piperidine is a substituted piperidine derivative characterized by a methoxyethoxy-ethyl side chain at the 3-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for central nervous system (CNS) agents, enzyme inhibitors, and receptor modulators.

Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-12-7-8-13-6-4-10-3-2-5-11-9-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXUHALVRIRJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methoxyethoxy)ethyl]piperidine typically involves the reaction of piperidine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methoxyethoxy)ethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[2-(2-Methoxyethoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Substituent Variations in Piperidine Derivatives

The table below highlights key structural analogs and their substituent effects:

Compound Name Substituent Features Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-[2-(2-Methoxyethoxy)ethyl]piperidine Methoxyethoxy-ethyl chain (flexible, hydrophilic) ~215.3 (estimated) Enhanced solubility, CNS drug design Inferred
3-[(2-Ethoxyethoxy)methyl]piperidine Ethoxyethoxy-methyl chain (larger ethoxy group) 187.28 Similar applications, higher lipophilicity
3-(2-(4-Bromo-2-methylphenoxy)ethyl)piperidine HCl Bromo-methylphenoxy (halogenated, aromatic) 334.68 Potential halogen bonding, increased steric bulk
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine HCl Dichloro-dimethylphenoxy (electron-withdrawing) 353.29 Enhanced reactivity, possible antimicrobial use
1-[2-(2-Methoxyethoxy)ethyl]piperazine diHCl Piperazine core (basic nitrogen-rich) 255.20 Distinct pharmacokinetics (e.g., CNS penetration)

Key Observations :

  • Methoxyethoxy vs.
  • Halogenated Derivatives (): Bromo and chloro substituents introduce steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic binding pockets in enzymes or receptors.
  • Piperazine vs. Piperidine : Piperazine derivatives () exhibit higher basicity due to additional nitrogen atoms, influencing solubility and blood-brain barrier penetration.

Physicochemical Properties

  • Log P: Estimated ~2.0 (similar to ethyl 2-methyl-2-butenoate in , log P 2.18), indicating moderate lipophilicity.
  • Water Solubility : Higher than halogenated analogs due to the polar ether group.
  • Vapor Pressure: Lower than smaller esters (e.g., 2.17 mm Hg for ethyl 2-methyl-2-butenoate in ), suggesting reduced volatility.

Biological Activity

3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride is an organic compound with the molecular formula C10H22ClNO2. This compound belongs to the piperidine family, characterized by a six-membered heterocyclic amine structure. Its unique chemical properties and biological activities make it a subject of interest in pharmacological research.

  • Molecular Weight : Approximately 209.71 g/mol
  • Structure : The compound features a 2-(2-methoxyethoxy)ethyl group attached to the nitrogen atom of the piperidine ring, enhancing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its effects on metabolic processes and neurotransmitter pathways.

Key Findings:

  • Metabolic Effects : In animal models, particularly obese rats, the compound has shown significant effects on metabolic activity and feeding behavior, suggesting its potential role in modulating metabolism.
  • Neurotransmitter Interaction : Preliminary studies indicate that it may interact with neuronal receptors, influencing neurotransmission and potentially impacting mood and cognition.
  • Drug Release Applications : Researchers have also investigated its incorporation into polymer matrices for controlled drug release, demonstrating sustained release profiles.

The mechanism by which this compound exerts its biological effects involves specific binding interactions with various biological targets. These interactions can lead to alterations in cellular signaling pathways, gene expression patterns, and overall metabolic processes.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound:

Compound NameMolecular FormulaKey Features
This compound hydrochlorideC10H22ClNO2Unique 2-(2-methoxyethoxy)ethyl group
PiperidineC5H11NBasic structure; widely used in pharmaceuticals
N-MethylpiperidineC6H13NMethylated form; altered biological activity
4-PiperidoneC5H9NOContains a ketone; different reactivity

The distinctiveness of this compound lies in its specific functional group that enhances its interaction with biological targets, making it valuable for research applications distinct from other piperidine derivatives.

Case Studies and Research Findings

Research has demonstrated various pharmacological effects of compounds containing piperidine scaffolds. A notable study evaluated the cytotoxic effects of synthesized derivatives against metastatic MDA-MB-231 breast cancer cell lines. The findings indicated that piperidine derivatives exhibit significant cytotoxicity, supporting their potential as chemotherapeutic agents .

Experimental Methodology:

  • Cytotoxicity Assays : MTT assays were employed to assess cell viability.
  • Apoptosis Assessment : TUNEL assays confirmed apoptotic activities in treated cells.

The results showed a dosage-dependent reduction in cell viability, highlighting the potential therapeutic applications of piperidine derivatives in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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